2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

CAS No.: 78872-37-4

Cat. No.: VC7340801

Molecular Formula: C16H9Cl2NO2

Molecular Weight: 318.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78872-37-4 |

|---|---|

| Molecular Formula | C16H9Cl2NO2 |

| Molecular Weight | 318.15 |

| IUPAC Name | 2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one |

| Standard InChI | InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H |

| Standard InChI Key | RULJEAGMETWXJV-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

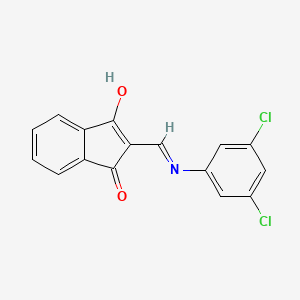

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione belongs to the class of indane-1,3-dione derivatives, characterized by a fused bicyclic structure with two ketone groups. The compound’s molecular formula is C₁₆H₉Cl₂NO₂, with a molecular weight of 318.2 g/mol . Its IUPAC name reflects the substitution pattern: a 3,5-dichlorophenyl group attached via an aminomethylene linker to the indane-1,3-dione core.

Structural Elucidation

-

SMILES Notation:

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O -

Key Functional Groups:

-

Indane-1,3-dione core (two ketones at positions 1 and 3).

-

Methyleneamino linker (–NH–CH=).

-

3,5-Dichlorophenyl substituent (electron-withdrawing chlorine atoms at meta positions).

-

The presence of chlorine atoms enhances the compound’s lipophilicity and potential bioactivity, as seen in analogous agrochemicals and pharmaceuticals . Comparatively, the non-chlorinated analogue 2-(aminophenylmethylene)indane-1,3-dione (CAS: 85301-69-5) has a lower molecular weight (249.26 g/mol) , underscoring chlorine’s impact on steric and electronic properties.

Synthesis and Manufacturing

The synthesis of indane-1,3-dione derivatives typically follows a two-step protocol involving condensation and hydrolysis-decarboxylation, as detailed in the patent CN103121887A .

Synthetic Route for 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

-

Condensation Reaction:

-

Hydrolysis-Decarboxylation:

Yield: ~80% after recrystallization .

Table 1: Comparative Synthesis Parameters

Physicochemical Properties

Solubility

-

Polar Solvents: Moderately soluble in DMF and N-methylpyrrolidone (NMP) .

-

Non-Polar Solvents: Limited solubility in toluene or hexane.

-

Aqueous Solubility: Low (<1 mg/mL at 25°C), attributed to the hydrophobic dichlorophenyl group.

Future Research Directions

-

Biological Screening: Evaluate antibacterial/antifungal activity against Gram-positive and Gram-negative strains.

-

Process Optimization: Explore greener solvents (e.g., cyclopentyl methyl ether) to replace DMF .

-

Crystallography: Obtain single-crystal X-ray data to confirm stereoelectronic effects of chlorine substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume